molecular formula C13H16O3 B1245696 Sohirnone A

Sohirnone A

Cat. No. B1245696
M. Wt: 220.26 g/mol
InChI Key: PZLKKLWFFFEJHP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sohirnone A is a natural product found in Amanses, Trichoderma, and other organisms with data available.

Scientific Research Applications

Antibacterial Properties

  • Sohirnone A's Antibacterial Activity : Sohirnone A, derived from the fungus Penicillium notatum, shows weak antibacterial properties, though it is inactive against fungi and algae. Its structure was determined by spectroscopic methods (Maskey, Grün-wollny, & Laatsch, 2005).
  • Antibacterial Activity in Mangrove Fungus : A study on the endophytic fungus Penicillium sp. GD6 from Chinese mangrove Bruguiera gymnorrhiza identified 2-deoxy-sohirnone C, which exhibited moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (Jiang et al., 2018).

Antifungal Properties

  • Antifungal Activity : Sohirnone A, isolated from the endophytic fungus Trichoderma longibrachiatum YM311505, exhibits antifungal activities against Pyricularia oryzae and Candida albicans (Xuan et al., 2014).

Miscellaneous Applications

  • Alga-Epiphytic Fungus Derivatives : Trichoderma reesei Z56-8, an epiphyte from the marine brown alga Sargassum sp., yielded sohirnone A among other compounds, representing a significant discovery in marine algicolous T. reesei (Ma, Shi, & Ji, 2021).
  • Derivatives from Mangrove Fungus : In Penicillium chrysogenum V11, an endophytic fungus from mangrove, sohirnone A was isolated, which showed moderate to weak antifungal activities against certain pathogens (Zhu et al., 2018).

properties

Product Name

Sohirnone A

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one

InChI

InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+

InChI Key

PZLKKLWFFFEJHP-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O

Canonical SMILES

CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O

synonyms

3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one
sohirnone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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